1,1-Dichlorobutane

描述

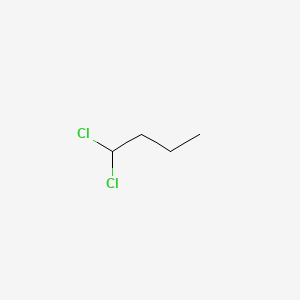

1,1-Dichlorobutane is an organic compound with the molecular formula C4H8Cl2. It is a colorless liquid that is used in various chemical processes and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 1,1-Dichlorobutane can be synthesized through the chlorination of 1-chlorobutane. This process involves a free-radical chain reaction mechanism where sulfuryl chloride (SO2Cl2) is used as the chlorinating agent. The reaction is initiated by 2,2’-azobis[cyclohexanenitrile] (ABCN) and is carried out under reflux conditions . The reaction proceeds as follows:

Initiation: The formation of chlorine free radicals from sulfuryl chloride.

Propagation: The chlorine free radicals react with 1-chlorobutane to form this compound and other dichlorobutane isomers.

Termination: The reaction is stopped once the sulfuryl chloride is consumed.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation and other separation techniques .

化学反应分析

Free Radical Chlorination

1,1-Dichlorobutane can form via the free radical chlorination of 1-chlorobutane. This reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps .

Reaction Mechanism:

Product Distribution:

Experimental data reveals significant selectivity due to bond dissociation energies (BDE) and steric/electronic effects :

| Isomer | Experimental Abundance (%) | Relative Reactivity per Hydrogen |

|---|---|---|

| This compound | 5.8–6.9 | 0.36–1.00 |

| 1,2-Dichlorobutane | 22.9–24.2 | 1.37–3.82 |

| 1,3-Dichlorobutane | 46.0–49.1 | 2.74–7.62 |

| 1,4-Dichlorobutane | 19.8–25.0 | 1.00–2.73 |

Key Factors Influencing Reactivity :

-

Electronic Effects : The electron-withdrawing Cl on C1 strengthens adjacent C–H bonds (BDE: C1 > C2 > C3 > C4), reducing reactivity at C1 .

-

Steric Hindrance : Chlorination at C1 is disfavored due to steric bulk from the existing Cl substituent .

-

Radical Stability : Tertiary radicals (e.g., at C3) stabilize better, favoring 1,3-dichlorobutane .

Thermal Decomposition (Pyrolysis)

At elevated temperatures (416–460°C), this compound undergoes elimination to form cis- and trans-1-chlorobutene and HCl :

Kinetic and Thermodynamic Data:

| Parameter | Value | Conditions |

|---|---|---|

| Activation Energy (Eₐ) | 53.9–56.7 kcal/mol | Gas phase, 416–460°C |

| Rate Constant (log₁₀k) | 13.68–14.32 (s⁻¹) | T = 416–460°C |

| ΔᵣH° (Enthalpy Change) | 61.1–64.0 kJ/mol | Gas phase |

Cis-Trans Selectivity :

Hydrogen Abstraction in Solution

In dichloromethane, chlorine radicals abstract hydrogen from this compound with a bimolecular rate constant of (1.35 ± 0.06) × 10⁷ M⁻¹s⁻¹ . Reactivity is hindered by:

-

Activation Barriers : Higher for chlorinated alkanes due to electron-withdrawing Cl .

-

Steric Effects : Reduced accessibility to C–H bonds near Cl substituents .

Comparative Reactivity in Substitution Reactions

This compound participates sluggishly in Sₙ1/Sₙ2 reactions due to:

科学研究应用

Chemical Synthesis

1. Precursor in Organic Synthesis

1,1-Dichlorobutane serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to produce other chlorinated compounds through nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or alcohols to form amides or ethers, respectively. This property makes it a valuable building block in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs).

2. Use in Polymer Chemistry

In polymer chemistry, this compound is employed as a monomer or co-monomer in the production of polymers. The incorporation of dichloroalkanes can enhance the properties of polymers, such as their thermal stability and chemical resistance. Research has shown that chlorinated compounds can improve the mechanical properties of certain polymer matrices, making them suitable for high-performance applications .

Material Science

1. Surface Modification

Recent studies have explored the use of this compound in surface modification techniques. For example, it has been used to enhance the surface characteristics of aramid fibers through grafting processes. This modification leads to increased surface roughness and energy, thereby improving adhesion properties when combined with epoxy resins . Such enhancements are crucial for applications in composite materials where interfacial strength is paramount.

| Modification Technique | Effect on Material | Reference |

|---|---|---|

| Grafting with this compound | Increased tensile strength and surface energy |

Environmental Studies

1. Volatile Organic Compounds (VOCs)

As a volatile organic compound (VOC), this compound has been studied for its environmental impact and potential health risks. It is often found in industrial emissions and can contribute to air pollution. Research indicates that exposure to chlorinated VOCs may be associated with various health issues, including carcinogenic effects . Understanding its behavior in the environment is essential for developing regulations and remediation strategies.

2. Carcinogenic Potential

Studies have highlighted the potential carcinogenic effects of N-nitroso compounds derived from this compound exposure. These compounds have been linked to increased risks of gastric cancer due to their ability to form nitrosamines under certain conditions . This aspect underscores the importance of monitoring and controlling exposure levels in industrial settings.

Case Studies

Case Study 1: Industrial Application

In an industrial setting, this compound was used as a solvent for chemical reactions involving nucleophilic substitutions. The study reported enhanced yields and selectivity when using this solvent compared to traditional solvents. The findings emphasized its effectiveness in facilitating complex organic reactions while minimizing by-products .

Case Study 2: Environmental Monitoring

A study focused on monitoring VOC emissions from manufacturing facilities revealed that this compound was among the top chlorinated compounds detected. The research aimed at assessing its concentration levels and potential health impacts on nearby communities highlighted the need for stricter emission controls .

作用机制

The mechanism of action of 1,1-dichlorobutane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates then participate in various reaction pathways, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

相似化合物的比较

1,1-Dichlorobutane is one of several isomers of dichlorobutane. Other isomers include:

- 1,2-Dichlorobutane

- 1,3-Dichlorobutane

- 1,4-Dichlorobutane

Comparison:

- This compound: Has both chlorine atoms on the same carbon atom, making it more reactive in nucleophilic substitution reactions.

- 1,2-Dichlorobutane: Has chlorine atoms on adjacent carbon atoms, leading to different reactivity and product distribution.

- 1,3-Dichlorobutane: Has chlorine atoms separated by two carbon atoms, affecting its reactivity and the types of reactions it undergoes.

- 1,4-Dichlorobutane: Has chlorine atoms on the terminal carbon atoms, making it less reactive in certain reactions compared to other isomers .

Each isomer has unique properties and reactivity, making them suitable for different applications in chemical synthesis and industrial processes.

生物活性

1,1-Dichlorobutane (C4H8Cl2) is a chlorinated hydrocarbon that has garnered attention due to its potential biological activities and toxicological implications. This article explores the biological activity of this compound, focusing on its effects in various biological systems and its potential health risks based on diverse research findings.

This compound is a colorless liquid with a sweet odor, primarily used as a solvent and in organic synthesis. Its chemical structure consists of a butane backbone with two chlorine atoms attached to the first carbon atom.

Toxicological Profile

Acute Toxicity:

Research indicates that this compound exhibits moderate acute toxicity. In animal studies, exposure to high concentrations can lead to symptoms such as lethargy, respiratory distress, and even death at extreme doses. The LD50 (lethal dose for 50% of the population) is not well established but is expected to be in the range of similar dichloroalkanes.

Chronic Toxicity:

Chronic exposure studies suggest that this compound may affect liver and kidney function. A study involving repeated oral dosing in rats showed significant increases in liver and kidney weights at high doses, indicating potential organ toxicity . The no-observed-adverse-effect level (NOAEL) was determined to be 300 mg/kg/day for subacute toxicity .

Antimicrobial Properties

Some studies have explored the antimicrobial activity of this compound against various pathogens. It has been noted to exhibit inhibitory effects against certain bacteria and fungi, suggesting potential applications in disinfectants or preservatives.

Carcinogenic Potential

The compound is part of discussions surrounding carcinogenic risks associated with chlorinated hydrocarbons. While direct evidence linking this compound to carcinogenicity is limited, it is structurally related to other compounds classified as potential carcinogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially understood through structure-activity relationship studies. Compounds with similar structures have shown varying degrees of biological activity based on their chlorine substitution patterns and hydrophobicity. For instance, SAR studies indicate that increasing the number of halogen atoms can enhance toxicity and antimicrobial properties .

Case Study 1: Hepatotoxicity in Rats

In a study examining the effects of repeated oral administration of this compound in rats, significant liver enzyme alterations were observed at higher doses. This suggests that the compound may induce hepatotoxicity through mechanisms involving oxidative stress and inflammation .

| Dose (mg/kg/day) | ALT (U/L) | AST (U/L) | Liver Weight (g) |

|---|---|---|---|

| Control | 45 | 50 | 5.0 |

| 300 | 55 | 60 | 6.0 |

| 1000 | 120 | 130 | 8.5 |

Case Study 2: Antimicrobial Activity

A study tested the efficacy of various chlorinated compounds against bacterial strains. Results indicated that while this compound had some inhibitory effects, it was less potent than other chlorinated derivatives such as dichloroacetic acid .

属性

IUPAC Name |

1,1-dichlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c1-2-3-4(5)6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQRDAAUNCRFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862152 | |

| Record name | Butane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-33-3, 26761-81-9 | |

| Record name | 1,1-Dichlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylidene chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLOROBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H297I90DAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of 1,1-dichlorobutane influence its reactivity?

A2: The presence of two chlorine atoms on the same carbon atom (geminal dichloroalkane) in this compound significantly influences its reactivity. [] This configuration makes the molecule susceptible to dehydrochlorination reactions, especially in the presence of catalysts like molten salts containing zinc chloride (ZnCl2). [] The stereochemistry of the reaction intermediates, likely involving carbocations, plays a role in the observed cis/trans ratios of the resulting 1-chlorobutene isomers.

Q2: What insights can computational chemistry offer into the conformational behavior of this compound?

A3: Molecular mechanics calculations have been employed to investigate the conformational landscape of this compound. [] These calculations provide valuable information about the relative energies and structures of different conformers, offering insights into the molecule's preferred shapes and their potential influence on its reactivity. These computational studies can be further extended to explore the interactions of this compound with other molecules and surfaces.

Q3: Beyond pyrolysis, are there other notable reactions involving this compound?

A4: this compound can undergo coupling reactions when exposed to freshly sublimed magnesium under flash vacuum pyrolysis conditions. [] This reaction leads to the formation of dienes, specifically E,E-, E,Z-, and Z,Z- isomers of dialk-1-enyl ethers. [] The formation of these products suggests a radical-based mechanism potentially mediated by surface interactions with magnesium. This reaction pathway highlights the potential of this compound as a precursor for synthesizing more complex organic molecules.

Q4: Are there any known environmental concerns associated with this compound?

A5: While specific studies on the environmental impact of this compound are limited within the provided research, its presence in household cleaning products raises concerns. [] The generation of this compound, alongside other halogenated volatile organic compounds (VOCs), during the use of bleach products highlights a potential pathway for their release into indoor environments. [] Considering the potential for halogenated VOCs to act as atmospheric pollutants and contribute to ozone depletion, further research into the environmental fate and impact of this compound is warranted.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。